Technical Whitepaper: 4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 1384429-10-0)
Technical Whitepaper: 4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 1384429-10-0)
Synthesis, Reactivity, and Applications in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and materials science, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 1384429-10-0) is a highly versatile heterocyclic synthon[1]. Featuring a benzoic acid moiety coupled to a redox-active 1,3,4-oxadiazole ring with a sulfanyl (-SH) substituent, this compound offers dual orthogonal reactivity points. The oxadiazole core acts as a robust bioisostere for amides and esters, enhancing metabolic stability, while the carboxylic acid and thiol groups enable divergent synthetic pathways (e.g., amide coupling and S-alkylation)[2].
This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic synthesis, and biological applications of this compound, designed for researchers and drug development professionals.
Physicochemical & Safety Profile
Understanding the baseline parameters of 4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid is essential for optimizing reaction conditions and ensuring laboratory safety. The compound exhibits strong hydrogen-bonding capacity and redox activity due to the thiol-thione tautomerism inherent to the oxadiazole ring[1].
| Parameter | Specification / Data |
| IUPAC Name | 4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid |
| CAS Number | 1384429-10-0 |
| Molecular Formula | C₉H₆N₂O₃S |
| Molecular Weight | 222.22 g/mol |
| InChIKey | YVUSBBGIDJYPPH-UHFFFAOYSA-N |
| Physical Form | White to yellow powder or crystals |
| Purity (Commercial) | ≥95% |
| Storage Conditions | Room temperature, sealed in a dry, well-ventilated area |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
Mechanistic Synthesis & Workflow
The synthesis of 5-mercapto-1,3,4-oxadiazoles is classically achieved via the cyclodehydration of acyl dithiocarbazate intermediates[3]. For this specific compound, the pathway begins with terephthalic acid derivatives.
Figure 1: Synthetic workflow and mechanistic pathway of CAS 1384429-10-0.
Self-Validating Experimental Protocol: Cyclization Step
To ensure reproducibility and high yield, the following protocol details the critical cyclization of the hydrazide intermediate into the oxadiazole core.
Step-by-Step Methodology:
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Dithiocarbazate Formation: Dissolve 4-(hydrazinecarbonyl)benzoic acid (1.0 eq) in absolute ethanol. Add potassium hydroxide (KOH, 1.5 eq).
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Causality: KOH deprotonates the hydrazide nitrogen, increasing its nucleophilicity to attack the electrophilic carbon of Carbon Disulfide (CS₂). Absolute ethanol prevents the premature hydrolysis of the intermediate.
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CS₂ Addition: Cool the mixture to 0-5°C. Add CS₂ (2.0 eq) dropwise over 30 minutes.
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Causality: The reaction is highly exothermic. Dropwise addition controls the thermal runaway and prevents the volatilization of the low-boiling CS₂.
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Cyclodehydration: Heat the reaction mixture to reflux (75-80°C) for 6–8 hours.
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Self-Validation Checkpoint: Monitor the evolution of hydrogen sulfide (H₂S) gas using lead acetate paper placed at the condenser outlet. The reaction is complete when the paper no longer turns black (indicating the cessation of PbS formation).
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Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol and unreacted CS₂. Dissolve the resulting potassium salt in distilled water.
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Acidification: Slowly add 1M HCl until the solution reaches pH 2–3.
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Causality: The pKa of the benzoic acid moiety is ~4.0, and the oxadiazole thiol is ~7.0. Lowering the pH to 2 ensures both functional groups are fully protonated, driving the product out of the aqueous phase as a precipitate.
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Purification: Filter the white/yellow precipitate, wash extensively with cold water, and recrystallize from ethanol.
Structural Dynamics: Tautomerism & Bifunctional Reactivity
A defining characteristic of 4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid is its thiol-thione tautomerism . In solid state and polar solvents, the compound exists in equilibrium between the thiol (-SH) and thione (=S) forms.
This dynamic dictates its reactivity:
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S-Alkylation (Thiol Reactivity): Under mild basic conditions (e.g., K₂CO₃ in DMF), the thiolate anion is generated. Due to sulfur's high polarizability, it acts as a soft nucleophile, rapidly undergoing S-alkylation with alkyl halides (e.g., benzyl bromide) to form thioethers.
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Amide Coupling (Carboxyl Reactivity): The benzoic acid moiety can be activated using standard coupling reagents (EDC/HOBt or HATU) to react with primary or secondary amines.
Because the thiol group is highly reactive, it is often necessary to selectively protect the thiol (or perform S-alkylation first) before attempting harsh activations of the carboxylic acid (like SOCl₂ to form an acid chloride), preventing unwanted side reactions or polymerization.
Pharmacological Applications & Bioisosterism
The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery. It is widely utilized as a bioisostere for carboxylic acids, esters, and amides, offering improved lipophilicity, reduced toxicity, and high resistance to in vivo enzymatic degradation[4].
Figure 2: Divergent derivatization pathways and their biological target applications.
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Antimicrobial Activity: Derivatives synthesized from this core have shown significant efficacy against Gram-positive and Gram-negative bacteria. The oxadiazole ring intercalates or binds efficiently within the active sites of bacterial enzymes like DNA gyrase[4].
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Enzyme Inhibition: The combination of the aromatic system and the hydrogen-bonding oxadiazole makes these derivatives potent inhibitors of urease and cyclooxygenase-2 (COX-2), paving the way for novel anti-inflammatory therapeutics.
Analytical Validation
To ensure the structural integrity of the synthesized or procured compound, the following analytical checkpoints must be validated:
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Infrared (IR) Spectroscopy:
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Look for the disappearance of the hydrazide carbonyl stretch (~1650 cm⁻¹).
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Confirm the appearance of the oxadiazole C=N stretch at 1600–1620 cm⁻¹.
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The tautomeric nature will present a broad -OH/-NH stretch (3200–3400 cm⁻¹) and a distinct C=S / C-S stretch around 1050–1080 cm⁻¹.
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¹H NMR Spectroscopy (DMSO-d₆):
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The aromatic protons of the benzoic acid will appear as two distinct doublets (A₂B₂ system) between δ 7.80 and 8.10 ppm.
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Crucial Check: The -SH proton often appears as a broad singlet far downfield (δ 13.5–14.5 ppm) due to strong hydrogen bonding and rapid exchange in the thione-thiol equilibrium[4].
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Mass Spectrometry (ESI-MS):
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In negative ion mode, expect a dominant [M-H]⁻ peak at m/z 221, corresponding to the deprotonated molecular ion of the 222.22 g/mol exact mass[4].
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References
- Benchchem. "4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid | 1384429-10-0". Benchchem Product Catalog.
- Sigma-Aldrich. "4-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzoic acid | 1384429-10-0". Sigma-Aldrich Materials.
- National Institutes of Health (NIH) / RSC Advances. "Two decades of the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles". RSC Adv., 2020.
- ResearchGate. "Synthesis, biological evaluation of 1,3,4-oxadiazole, triazole and uracil derivatives from poly (ethylene terephthalate) waste". Egypt. J. Chem. 59, No.3 (2016).
